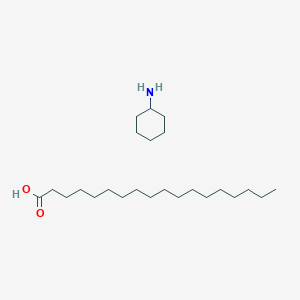
4-(hydroxyméthyl)pipéridine-1-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate ester
Applications De Recherche Scientifique
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
Target of Action
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is primarily used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists . P2Y12 is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
As a reactant in the synthesis of p2y12 antagonists, it likely contributes to the formation of compounds that can bind to the p2y12 receptor and inhibit its function, thereby preventing platelet aggregation .
Biochemical Pathways
The compound is involved in the synthesis of P2Y12 antagonists, which are known to inhibit the ADP-induced platelet aggregation pathway . By blocking the P2Y12 receptor, these antagonists prevent the activation of the G-protein inside the platelet, which in turn inhibits the release of calcium ions, ultimately preventing platelet aggregation .
Pharmacokinetics
As a reactant in the synthesis of p2y12 antagonists, its pharmacokinetic properties would be largely determined by the final structure of the synthesized compound .
Result of Action
The primary result of the action of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is the synthesis of P2Y12 antagonists . These antagonists inhibit platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern, such as in certain cardiovascular diseases .
Action Environment
The action of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, as a reactant in chemical synthesis, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the reaction and the yield of the final product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with cyanate esters to form 1-carbamoyl-4-cyanopiperidine. This intermediate is then reacted with benzyl alcohol under basic conditions to yield benzyl 4-(hydroxymethyl)piperidine-1-carboxylate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form benzyl 4-formylpiperidine-1-carboxylate.
Reduction: The compound can be reduced to form benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts depending on the desired substitution.
Major Products:
Oxidation: Benzyl 4-formylpiperidine-1-carboxylate.
Reduction: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives.
Substitution: Substituted benzyl 4-(hydroxymethyl)piperidine-1-carboxylate compounds.
Comparaison Avec Des Composés Similaires
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-formylpiperidine-1-carboxylate
- Benzyl 4-(hydroxymethyl)tetrahydro-1(2H)-pyridinecarboxylate
Uniqueness: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its role as a precursor to bioactive compounds, such as P2Y12 antagonists, highlights its significance in medicinal chemistry .
Propriétés
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122860-33-7 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


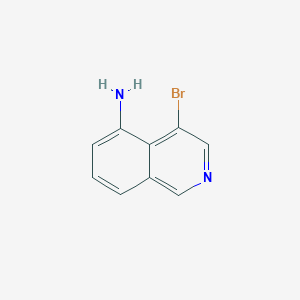

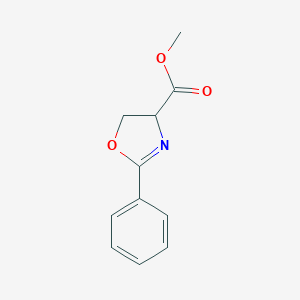
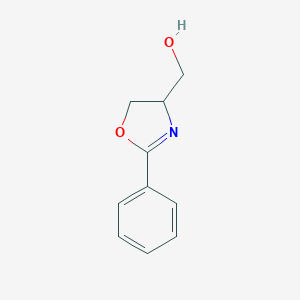
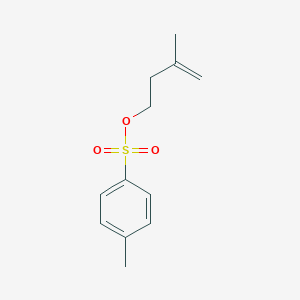



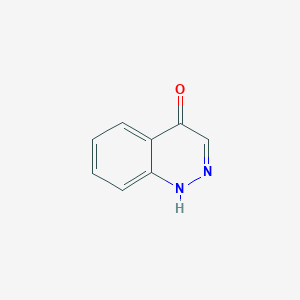
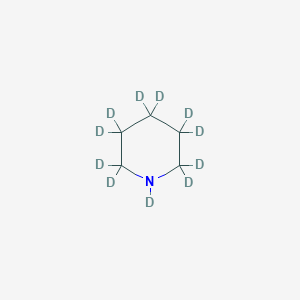
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
